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Abstract
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2), a promising target for the treatment of central nervous system

disorders. This technical guide provides an in-depth overview of the discovery and preclinical

development of JNJ-42153605, summarizing key quantitative data, detailing experimental

protocols, and illustrating relevant biological pathways and experimental workflows.

Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system,

and its dysregulation is implicated in various neurological and psychiatric disorders. The

metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor, acts as an

autoreceptor to negatively modulate glutamate release. This has made it an attractive

therapeutic target. JNJ-42153605 emerged from a lead optimization program aimed at

developing potent, selective, and metabolically stable mGluR2 PAMs.[1][2][3] This document

details the scientific journey of JNJ-42153605 from its discovery to its preclinical

characterization.

Discovery and Lead Optimization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b608222?utm_src=pdf-interest
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4324682/
https://pubmed.ncbi.nlm.nih.gov/23072213/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0144017
https://www.benchchem.com/product/b608222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


JNJ-42153605 was developed through a focused lead optimization effort starting from a series

of 1,2,4-triazolo[4,3-a]pyridines. The primary goals of this program were to enhance potency at

the mGluR2 receptor, improve selectivity against other receptors, and optimize

pharmacokinetic properties, particularly metabolic stability.

Chemical Synthesis
The synthesis of JNJ-42153605 involves a multi-step process, which is detailed in the primary

discovery publication. The core triazolopyridine scaffold is constructed, followed by the

introduction of the cyclopropylmethyl and 4-phenylpiperidine moieties.

Mechanism of Action
JNJ-42153605 acts as a positive allosteric modulator of the mGluR2 receptor. This means it

does not activate the receptor directly but enhances the receptor's response to the endogenous

agonist, glutamate. This modulation leads to a more potent inhibition of glutamate release from

presynaptic terminals.
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Figure 1: Mechanism of Action of JNJ-42153605.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for JNJ-42153605.

In Vitro Pharmacology
Parameter Species Cell Line Value Reference

EC50 (PAM

activity)
Human CHO 17 nM [4][5]

Selectivity Various CEREP panel
>100-fold for

mGluR2
[6]

In Vivo Efficacy
Model Species Endpoint Dose/Route Effect Reference

PCP-induced

Hyperlocomot

ion

Mouse

Reversal of

hyperlocomot

ion

ED50 = 5.4

mg/kg (s.c.)

Significant

reversal
[1][2]

REM Sleep

Inhibition
Rat

Inhibition of

REM sleep
3 mg/kg (p.o.)

Significant

inhibition
[1][2]

Conditioned

Avoidance

Response

Rat
Inhibition of

avoidance
- Active [1]

Rotarod Rat
Motor

coordination

20 mg/kg

(p.o.)

Small,

transient

effect

[1]

Experimental Protocols
In Vitro mGluR2 PAM Assay
A detailed, step-by-step protocol for the in vitro assays is not publicly available. However,

based on the literature, the following general workflow is employed:
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Figure 2: General Workflow for In Vitro mGluR2 PAM Assay.

General Methodology: Chinese Hamster Ovary (CHO) cells stably expressing the human

mGluR2 receptor are utilized.[4] The potency of JNJ-42153605 as a PAM is determined by

measuring its ability to enhance the response of the receptor to a sub-maximal concentration of

glutamate. Common readouts for mGluR2 activation include [35S]GTPγS binding assays or

measurements of intracellular calcium mobilization.[3][7]

In Vivo PCP-Induced Hyperlocomotion in Mice
Objective: To assess the potential antipsychotic-like activity of JNJ-42153605.
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Protocol:

Male mice are habituated to the testing environment (e.g., open-field arenas).

A baseline locomotor activity is recorded.

JNJ-42153605 is administered subcutaneously (s.c.). The vehicle used is typically 10% or

20% hydroxypropyl-β-cyclodextrin containing one equivalent of hydrochloric acid.[1]

After a pre-treatment period, phencyclidine (PCP), a psychostimulant that induces

hyperlocomotion, is administered.

Locomotor activity is then recorded for a defined period.

The ability of JNJ-42153605 to reverse the PCP-induced hyperlocomotion is quantified.

In Vivo REM Sleep Inhibition in Rats
Objective: To evaluate the central activity of JNJ-42153605 on sleep architecture.

Protocol:

Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and

electromyogram (EMG) recording.

Following a recovery period, animals are habituated to the recording chambers.

JNJ-42153605 is administered orally (p.o.).

EEG and EMG are continuously recorded to monitor sleep-wake states (wakefulness, non-

REM sleep, and REM sleep).

The effect of JNJ-42153605 on the duration and latency of REM sleep is analyzed.

Development Status
Based on publicly available information, the development of JNJ-42153605 appears to be in

the preclinical stage. There is no evidence to suggest that this specific compound has entered
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human clinical trials. Related mGluR2 PAMs from the same company, such as JNJ-40411813,

have progressed to clinical studies for indications like schizophrenia.[8]

Conclusion
JNJ-42153605 is a potent and selective mGluR2 positive allosteric modulator that has

demonstrated promising preclinical efficacy in animal models relevant to psychiatric disorders.

Its discovery and optimization highlight a successful medicinal chemistry effort to improve upon

earlier lead compounds. While its clinical development status is not publicly known, the

preclinical data suggest that it represents a valuable tool for further investigating the

therapeutic potential of mGluR2 modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b608222#jnj-42153605-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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